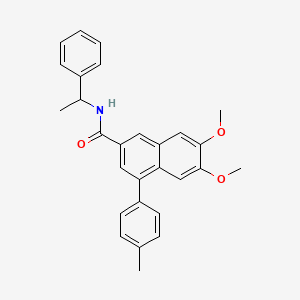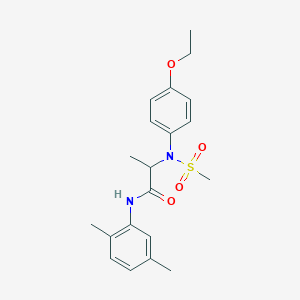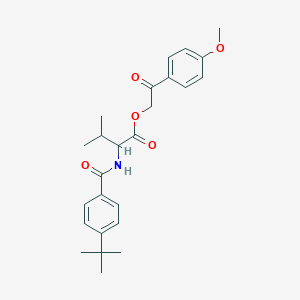![molecular formula C28H36N4O B3967926 4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3967926.png)
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide
描述
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide, also known as A-381393, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide selectively binds to the α7 nAChR and inhibits its activity, leading to a decrease in the release of pro-inflammatory cytokines and a reduction in pain and inflammation. Furthermore, this compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in addiction and mood disorders.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce pain and inflammation in animal models of neuropathic pain and arthritis. Additionally, this compound has been shown to reduce nicotine self-administration in rats, suggesting its potential as a treatment for addiction.
实验室实验的优点和局限性
One of the significant advantages of 4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide is its selectivity for the α7 nAChR, which makes it a useful tool for studying the physiological and pathological processes involving this receptor subtype. However, one of the limitations of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
未来方向
Several future directions for research on 4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound on the α7 nAChR and its downstream signaling pathways. Secondly, the potential therapeutic applications of this compound in other medical conditions, such as mood disorders and neurodegenerative diseases, should be explored. Finally, the development of more potent and selective α7 nAChR antagonists based on the structure of this compound may lead to the discovery of new therapeutic agents for various medical conditions.
Conclusion
In conclusion, this compound is a compound with significant potential for therapeutic applications in various medical conditions, including pain, addiction, and neurological disorders. Its selectivity for the α7 nAChR makes it a useful tool for studying the physiological and pathological processes involving this receptor subtype. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
4-[4-(2-adamantylamino)-1-piperidinyl]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, addiction, and neurological disorders. In preclinical studies, this compound has been shown to selectively block the activity of the nicotinic acetylcholine receptor subtype α7 (α7 nAChR), which is involved in several physiological processes, including learning, memory, and inflammation.
属性
IUPAC Name |
4-[4-(2-adamantylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c33-28(30-18-19-2-1-9-29-17-19)22-3-5-26(6-4-22)32-10-7-25(8-11-32)31-27-23-13-20-12-21(15-23)16-24(27)14-20/h1-6,9,17,20-21,23-25,27,31H,7-8,10-16,18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLZOLFOMSMABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)C(=O)NCC6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-bromophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967843.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967851.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)
![4-[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967860.png)
![1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967868.png)



![4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B3967903.png)
![4'-(2,4-dichlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3967909.png)
![N-cycloheptyl-4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3967914.png)

![N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3967920.png)
![methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3967944.png)